molecular formula C13H10ClN B1206716 N-Benzylidene-4-chloroaniline CAS No. 780-21-2

N-Benzylidene-4-chloroaniline

Cat. No. B1206716
CAS RN: 780-21-2
M. Wt: 215.68 g/mol
InChI Key: NWCAQYVAHZWHIO-UHFFFAOYSA-N
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Description

N-Benzylidene-4-chloroaniline is a chemical compound with the linear formula C13H10ClN . It has a molecular weight of 215.684 .


Synthesis Analysis

N-Benzylidene-4-chloroaniline can be synthesized by fly-ash: PTS catalyzed microwave-assisted condensation of 4-chloroaniline and substituted benzaldehydes under solvent-free conditions . The yield of the imines has been found to be more than 85% .


Molecular Structure Analysis

The molecular structure of N-Benzylidene-4-chloroaniline consists of 13 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom .

Relevant Papers I found a paper titled “SOLVENT-FREE SYNTHESIS OF AZOMETHINES, SPECTRAL CORRELATIONS AND ANTIMICROBIAL ACTIVITIES OF SOME E-BENZYLIDENE-4-CHLOROBENZENAMINES” which discusses the synthesis of N-Benzylidene-4-chloroaniline . Another paper titled “N-benzylidene-4-dodecylaniline: a New Schiff Base Corrosion Inhibitor for Copper” might also be relevant .

Scientific Research Applications

Metabolite Formation Studies

N-Benzylidene-4-chloroaniline has been identified as a metabonate formed during the metabolism of N-benzyl-4-chloroaniline. This discovery highlights a potential pathway for amide formation from N-benzylanilines through diarylimines as intermediates (CHIAN‐MING LOW M. Ulgen & J. Gorrod, 1994).

Photolysis Studies

Research has shown that derivatives of 4-chloroaniline, including N,N-dimethyl derivatives, undergo photoheterolysis in polar media. This leads to the formation of various reactive cations and intermediates, providing insights into the photolytic behaviors of such compounds (B. Guizzardi et al., 2001).

Liquid Crystal Research

N-Benzylidene-4-chloroaniline and its derivatives have been synthesized and studied for their potential applications in liquid crystal technology. Their phase transitions and molecular structures are of particular interest for the development of new materials with specific optical properties (A. Takase et al., 2001).

Photooxidation Processes

The compound has been a subject of study in photooxidation processes. Investigations into the irradiation of 4-chloroaniline have shown the production of various chlorinated nitroso and nitro compounds, contributing to the understanding of photochemical reactions in environmental contexts (G. Miller & D. Crosby, 1983).

Charge Transfer Complexes

Studies have explored the interactions of N-Benzylidene-4-chloroaniline with gaseous RCl, leading to the formation of charge transfer complexes. This research provides insights into intracomplex proton-transfer and the stability of these complexes in various solvents (E. Hadjoudis, 1986).

Electrochemical Synthesis Studies

Electrochemical studies of 4-chloroaniline have led to the synthesis of new chemical compounds, enhancing our understanding of electrochemical reactions and their potential applications in synthetic chemistry (Niloofar Mohamadighader et al., 2020).

Mesogenic Properties

Research into the mesogenic properties of compounds related to N-Benzylidene-4-chloroaniline has shown that these compounds exhibit smectic and nematic phases, useful for the development of new types of liquid crystals (R. Vora & D. Patel, 1983).

Peroxidase Action Studies

The peroxidation of 4-chloroaniline has been studied to understand the mechanisms of oxidation and the formation of various intermediates. This research contributes to the broader understanding of enzymatic reactions and their products (V. Holland & B. Saunders, 1968).

properties

IUPAC Name

N-(4-chlorophenyl)-1-phenylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCAQYVAHZWHIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzylidene-4-chloroaniline

CAS RN

780-21-2
Record name N-Benzylidene-4-chloroaniline
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Record name NSC95597
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Record name N-Benzylidene-4-chloroaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
D Bilgic, M Pekin, S Karaderi, M Ülgen - Reviews in Analytical …, 2004 - degruyter.com
In the present study, the stability constants of the complexes which were formed from N-benzylideneaniline (BDA), N-benzylidene-4-chloroaniline (BDCA), N-(4-chlorobenzylidene) …
Number of citations: 5 www.degruyter.com
CMLOWM ULGEN, JW Gorrod - Journal of pharmacy and …, 1994 - Wiley Online Library
… Abstract-Evidence is presented for the formation of N-benzylidene-4-chloroaniline as a metabonate during the metabolism of N-benzyl-4-chloroaniline. Control studies suggest that the …
Number of citations: 13 onlinelibrary.wiley.com
S Ganguly, R Chinnasamy, S Parikh… - Crystal Growth & …, 2019 - ACS Publications
… In this work, spectral variations of two crystals 2,5 dichloro-N-benzylidene-4-chloroaniline (hereafter DPA) and 2,6 dichloro-N-benzylidene-4-fluoro-3-nitroaniline (hereafter DFA) with …
Number of citations: 8 pubs.acs.org
G Babu, N Sridhar, PT Perumal - Synthetic Communications, 2000 - Taylor & Francis
… The same product 3a was obtained, when N-benzylidene 4-chloroaniline 4b and N-benzylidene 4-methylaniline 4c were treated with indole and this is …
Number of citations: 273 www.tandfonline.com
LR Bellobono, G Favini - Tetrahedron, 1969 - Elsevier
The pa H * -rate profile for the hydrolysis of N-benzylideneaniline and fourteen N-benzylidene-anilineshalogeno-substituted in the aniline ring were investigated in the range 0·5–11 pa …
Number of citations: 10 www.sciencedirect.com
M Mirza-Aghayan, MM Tavana, R Boukherroub - Tetrahedron Letters, 2014 - Elsevier
… The reaction of benzaldehyde with 4-chloro- and 4-methoxyaniline gave N-benzylidene-4-chloroaniline oxide and N-benzylidene-4-methoxyaniline oxide in 50% and 83% after 8 h and …
Number of citations: 19 www.sciencedirect.com
K Ueura, S Miyamura, T Satoh, M Miura - Journal of organometallic …, 2006 - Elsevier
… Under the conditions using Rh(acac)(cod) and NH 4 Cl, not only N-benzylidene-4-chloroaniline (8b) but also more electron-rich N-benzylidene-4-anisidine (8c) underwent phenylation …
Number of citations: 114 www.sciencedirect.com
A Echevarria, J Miller… - Magnetic resonance in …, 1985 - Wiley Online Library
… 143.0-143.5, lit.14 mp 142.0; 4-chloro-Nbenzylidene-4‘-chloroaniline, mp 109.0-111.6, lit.14 mp 109.0-1 11 .O; 4-hydroxy-N-benzylideneaniline, mp 189.5-191, lit.12 mp 191.0-193.0; 4-…
CWG Fishwick, RC Gupta, RC Storr - Journal of the Chemical Society …, 1984 - pubs.rsc.org
… 2-chloro-l0-phenylacridine (10; X = C1) (3%) in the similar reaction of N-benzylidene-4-chloroaniline with benzyne. These arise from the intermediate dihydroacridine (8; X = Cl) by …
Number of citations: 23 pubs.rsc.org
M Ülgen, JW Gorrod - European journal of drug metabolism and …, 2000 - Springer
Part of our interest during the last few years has been to investigate the possible intermediate(s) and mechanism(s) involved in the formation of amides from N-benzylic amines. A …
Number of citations: 5 link.springer.com

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